molecular formula C11H12F3N3O2 B11063249 3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11063249
M. Wt: 275.23 g/mol
InChI Key: KUXHNTSCIOGESP-UHFFFAOYSA-N
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Description

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a complex organic compound with a unique structure that combines a pyrazole ring with a pyridinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multiple steps. One common method includes the reaction of a trifluoromethyl-substituted hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with a methyl-substituted pyridinone under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could result in a modified pyrazole ring with altered electronic properties.

Scientific Research Applications

3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE
  • 5-HYDROXY-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL
  • 2-METHYL-5-(TRIFLUOROMETHYL)-2H-PYRAZOL-3-OL

Uniqueness

The uniqueness of 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

3-[5-hydroxy-5-(trifluoromethyl)-1,4-dihydropyrazol-3-yl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C11H12F3N3O2/c1-5-3-6(2)15-9(18)8(5)7-4-10(19,17-16-7)11(12,13)14/h3,17,19H,4H2,1-2H3,(H,15,18)

InChI Key

KUXHNTSCIOGESP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NNC(C2)(C(F)(F)F)O)C

Origin of Product

United States

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